2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10BrF2NO2. It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a carbamothioyl group attached to a benzamide structure .
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of brominating agents and difluoromethoxy reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions to yield different products.
Common reagents used in these reactions include brominating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Industry: The compound may be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide can be compared with other similar compounds, such as:
- 2-bromo-N-{[2-(methoxy)phenyl]carbamothioyl}benzamide
- 2-bromo-N-{[2-(trifluoromethoxy)phenyl]carbamothioyl}benzamide
- 2-bromo-N-{[2-(chloromethoxy)phenyl]carbamothioyl}benzamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring.
Eigenschaften
Molekularformel |
C15H11BrF2N2O2S |
---|---|
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11BrF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23) |
InChI-Schlüssel |
SGBYPCNLOAAFCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.